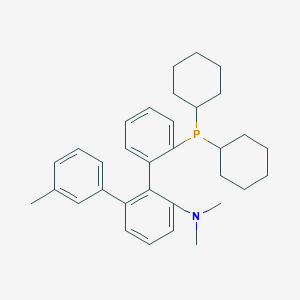
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is a complex organic compound that features a phosphanyl group attached to a phenyl ring, which is further connected to an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline typically involves multiple steps. One common method includes the reaction of a phosphine derivative with an aniline compound under controlled conditions. For example, the reaction might be carried out in a dry solvent such as dichloromethane, with the addition of a base like pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems for reagent addition and product isolation would also be crucial in an industrial setting .
化学反应分析
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the aniline derivative.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the phenyl rings .
科学研究应用
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the aniline derivative can interact with biological molecules, potentially modulating their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Similar Compounds
3-Methoxy-N-methylaniline: This compound has a similar aniline structure but lacks the phosphanyl group, making it less versatile in catalysis.
3-Bromo-N-methylaniline: This compound features a bromine substituent, which can participate in different types of chemical reactions compared to the phosphanyl group.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline is unique due to the presence of the dicyclohexylphosphanyl group, which enhances its ability to act as a ligand in coordination chemistry. This makes it particularly valuable in catalytic applications where precise control over reaction conditions is required .
属性
分子式 |
C33H42NP |
|---|---|
分子量 |
483.7 g/mol |
IUPAC 名称 |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-14-12-15-26(24-25)29-21-13-22-31(34(2)3)33(29)30-20-10-11-23-32(30)35(27-16-6-4-7-17-27)28-18-8-5-9-19-28/h10-15,20-24,27-28H,4-9,16-19H2,1-3H3 |
InChI 键 |
AZKYDLNHSDXUJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



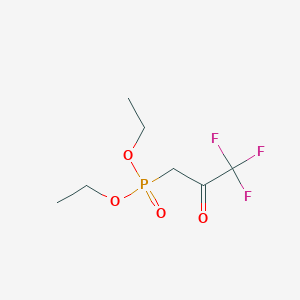
![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B14887366.png)
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14887370.png)

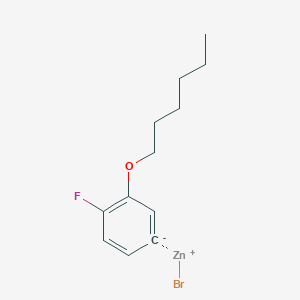
![6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887387.png)
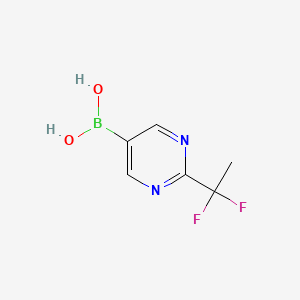
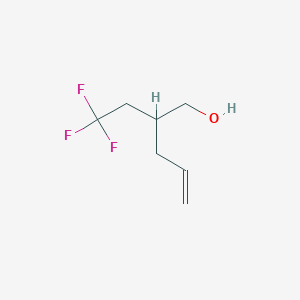
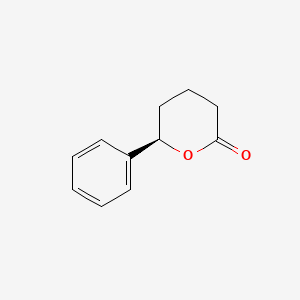
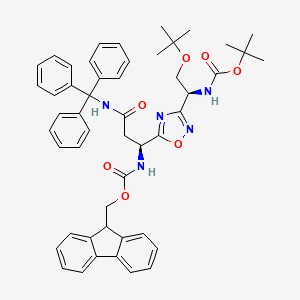
![2-(((3AR,4S,6R,6aS)-6-((3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14887442.png)
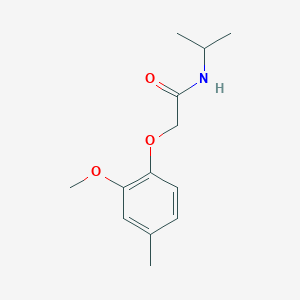
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)
